molecular formula C21H30N2O4S2 B8537619 MIBAMPATOR

MIBAMPATOR

Cat. No. B8537619
M. Wt: 438.6 g/mol
InChI Key: ULRDYYKSPCRXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303816B1

Procedure details

To a room temperature solution of 0.1 g (0.3 mmol) of material from Example 50 and 0.06 mL (0.4 mmol) of triethylamine in 2 mL of dichloromethane was added 0.03 mL (0.4 mmol) of methanesulfonyl chloride. The mixture was stirred at ambient temperature for 16 hours. Chromatography (10 g silica gel, 50% ethyl acetate/hexane) of the reaction mixture afforded 0.1 g (94%) of the title compound.
Name
material
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH:16]([CH3:25])[CH2:17][NH:18][S:19]([CH:22]([CH3:24])[CH3:23])(=[O:21])=[O:20])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.C(N(CC)CC)C.[CH3:33][S:34](Cl)(=[O:36])=[O:35].C(OCC)(=O)C.CCCCCC>ClCCl>[CH3:33][S:34]([NH:1][CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH:16]([CH3:25])[CH2:17][NH:18][S:19]([CH:22]([CH3:24])[CH3:23])(=[O:21])=[O:20])=[CH:12][CH:11]=2)=[CH:8][CH:9]=1)(=[O:36])=[O:35] |f:3.4|

Inputs

Step One
Name
material
Quantity
0.1 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)C1=CC=C(C=C1)C(CNS(=O)(=O)C(C)C)C
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.03 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)NCCC1=CC=C(C=C1)C1=CC=C(C=C1)C(CNS(=O)(=O)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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